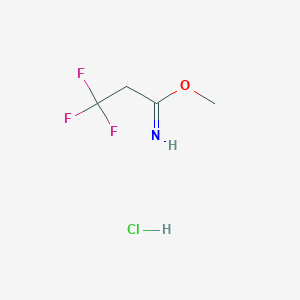

Methyl 3,3,3-trifluoropropanimidate hydrochloride

Description

Methyl 3,3,3-trifluoropropanimidate hydrochloride is a fluorinated organic compound characterized by a trifluoromethyl group (-CF₃) attached to a propanimidate backbone. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis. The compound’s imidate functionality allows it to act as a versatile intermediate in nucleophilic substitution reactions, particularly in the synthesis of heterocycles and fluorinated analogs of bioactive molecules .

Properties

IUPAC Name |

methyl 3,3,3-trifluoropropanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO.ClH/c1-9-3(8)2-4(5,6)7;/h8H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHUBVQVIMUCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3,3-trifluoropropanimidate hydrochloride can be synthesized through several routes. One common method involves the reaction of methyl 3,3,3-trifluoropropionate with an amine under acidic conditions to form the corresponding imidate, which is then converted to its hydrochloride salt. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of methyl 3,3,3-trifluoropropanimidate hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoropropanimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Hydrolysis Products: The major products of hydrolysis are the corresponding amide or carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl 3,3,3-trifluoropropanimidate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoropropyl group enhances the lipophilicity and metabolic stability of drug candidates, making it a valuable building block in drug design. The compound's ability to modify biological activity through fluorination is particularly beneficial in optimizing lead compounds for therapeutic efficacy.

1.2 Case Study: Antiviral Agents

Research has indicated that derivatives of methyl 3,3,3-trifluoropropanimidate hydrochloride exhibit antiviral properties. A study demonstrated that these derivatives could inhibit viral replication through mechanisms involving the modulation of host cell pathways. The trifluoromethyl group is hypothesized to enhance binding affinity to viral proteins, thereby increasing the potency of the antiviral agents developed from this compound .

Agricultural Chemistry

2.1 Pesticide Development

The compound is also investigated for its potential use as a pesticide or herbicide. Its fluorinated structure may impart unique properties that enhance the effectiveness of agrochemicals by improving their stability and bioavailability in various environmental conditions. Research has shown that fluorinated compounds can exhibit increased toxicity towards pests while being less harmful to non-target organisms .

2.2 Case Study: Herbicidal Activity

In a recent study, methyl 3,3,3-trifluoropropanimidate hydrochloride was evaluated for its herbicidal activity against common agricultural weeds. Results indicated a significant reduction in weed biomass at low concentrations, suggesting its potential as an effective herbicide. The mechanism of action involves disruption of metabolic pathways in target plants, leading to growth inhibition .

Materials Science

3.1 Polymer Synthesis

In materials science, methyl 3,3,3-trifluoropropanimidate hydrochloride is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms in their structure. Such materials are sought after for applications in coatings and electronic devices.

3.2 Case Study: Fluorinated Coatings

A case study focused on developing fluorinated coatings using methyl 3,3,3-trifluoropropanimidate hydrochloride demonstrated improved hydrophobicity and oleophobicity compared to traditional coatings. The resulting materials showed potential for use in self-cleaning surfaces and protective coatings for electronic components .

Summary of Applications

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoropropanimidate hydrochloride involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The trifluoromethyl group imparts unique electronic properties, making the compound a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between methyl 3,3,3-trifluoropropanimidate hydrochloride and analogous compounds:

Key Observations:

- Backbone Variations: The propanimidate group in the parent compound is replaced with amino esters in analogs like methyl 2-amino-3,3,3-trifluoropropanoate HCl, altering reactivity toward nucleophiles .

- Aromatic vs.

- Ester Group Effects: Ethyl esters (e.g., Ethyl 2-amino-3,3,3-trifluoropropionate HCl) offer improved lipid solubility compared to methyl esters, which may influence pharmacokinetic profiles .

Biological Activity

Methyl 3,3,3-trifluoropropanimidate hydrochloride is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article reviews its biological activity based on diverse sources, including case studies and research findings.

Methyl 3,3,3-trifluoropropanimidate hydrochloride is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

Biological Activity Overview

The biological activity of methyl 3,3,3-trifluoropropanimidate hydrochloride has been explored in various contexts:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced activity against certain pathogens. For instance, studies have shown that modifications to the structure can lead to improved efficacy against Leishmania species, suggesting potential applications in treating parasitic infections .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. It was observed that certain derivatives displayed low cytotoxicity while maintaining significant biological activity. For example, compounds with selective indices above 10 were noted for their favorable therapeutic profiles .

- Pharmacokinetics : The pharmacokinetic properties of methyl 3,3,3-trifluoropropanimidate hydrochloride are crucial for its therapeutic application. Studies have indicated that the compound shows reasonable solubility and permeability across biological membranes, which are essential for oral bioavailability .

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial activity of various derivatives of methyl 3,3,3-trifluoropropanimidate hydrochloride. The results indicated that certain modifications led to increased efficacy against both promastigote and axenic amastigote forms of Leishmania donovani. The most active compounds exhibited EC50 values below 16 µM, highlighting their potential as therapeutic agents against leishmaniasis .

Case Study 2: Cytotoxicity Profiling

In a comprehensive cytotoxicity study involving THP1 and HepG2 cell lines, derivatives of methyl 3,3,3-trifluoropropanimidate hydrochloride were tested. The findings revealed that while some derivatives maintained low cytotoxicity (CC50 > 50 µM), others exhibited significant cytotoxic effects on HepG2 cells. This underscores the importance of structural modifications in optimizing the safety profile of these compounds .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.